3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
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Overview
Description
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a benzofuran moiety and a tetrahydrocarbazole group, which are linked by a propanamide chain. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives.
Synthesis of the Tetrahydrocarbazole Group: This often involves the reduction of carbazole derivatives.
Coupling Reaction: The benzofuran and tetrahydrocarbazole intermediates are then coupled using a propanamide linker, often under conditions involving coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions might target the amide or carbazole groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzofuran or carbazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
Medicinal chemistry applications might explore its potential as a therapeutic agent, particularly if it shows activity against certain diseases or conditions.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-dihydro-1-benzofuran-5-yl)propanamide: Lacks the tetrahydrocarbazole group.
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide: Lacks the benzofuran moiety.
3-(2,3-dihydro-1-benzofuran-5-yl)-N-phenylpropanamide: Contains a phenyl group instead of the tetrahydrocarbazole.
Uniqueness
The uniqueness of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide lies in its combination of the benzofuran and tetrahydrocarbazole moieties, which might confer unique biological activities or chemical properties not seen in the similar compounds listed above.
Properties
Molecular Formula |
C23H24N2O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide |
InChI |
InChI=1S/C23H24N2O2/c26-22(11-9-15-8-10-21-16(14-15)12-13-27-21)24-20-7-3-5-18-17-4-1-2-6-19(17)25-23(18)20/h1-2,4,6,8,10,14,20,25H,3,5,7,9,11-13H2,(H,24,26) |
InChI Key |
JWKJLNYUSQPFLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CCC4=CC5=C(C=C4)OCC5 |
Origin of Product |
United States |
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